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Compound of Interest

Compound Name: Hexyl phenylacetate

Cat. No.: B1594059

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
hexyl phenylacetate (C14H2002), a compound of interest in flavor, fragrance, and potentially
other areas of chemical research. The following sections detail its Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral properties, along with
standardized protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of hexyl phenylacetate is presented below, with atoms numbered for
clarity in the NMR data tables.

The spectroscopic data presented are essential for the structural confirmation and purity
assessment of hexyl phenylacetate. The following tables summarize the quantitative data
obtained from *H NMR, 3C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Hexyl Phenylacetate (Predicted)
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. . Coupling

Chemical Shift . .
Protons Multiplicity Constant (J, Integration

(3, ppm)

Hz)

H-a ~7.35-7.25 Multiplet - 5H
H-b ~3.61 Singlet - 2H
H-c ~4.08 Triplet ~6.7 2H
H-d ~1.62 Quintet ~7.0 2H
H-e, H-f ~1.30 Multiplet - 4H
H-g ~0.89 Triplet ~6.8 3H

Table 2: 13C NMR Spectroscopic Data for Hexyl Phenylacetate (Predicted)

Carbon Chemical Shift (6, ppm)
C=0 ~171.5
C (aromatic, quaternary) ~134.3
C-H (aromatic) ~129.2
C-H (aromatic) ~128.5
C-H (aromatic) ~127.0
O-CHa2 (hexyl) ~65.0
Ph-CH: ~41.5
O-CH2-CHz2 (hexyl) ~31.4
-CHz- (hexyl) ~28.5
-CHz- (hexyl) ~25.5
-CH2- (hexyl) ~22.5
-CHs (hexyl) ~14.0
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Mass Spectrometry (MS) Data

The mass spectrum of hexyl phenylacetate is characterized by fragmentation patterns typical

of esters. The molecular ion peak is expected at m/z 220.

Table 3: GC-MS Fragmentation Data for Hexyl Phenylacetate[1]

miz Relative Intensity (%) Putative Fragment
43 99.99 [C3H7]*

91 84.95 [C7H7]* (Tropylium ion)
92 24.28 [C7Hs]*

136 23.33 [M - CeH12]*

41 21.56 [CsHs]*

Infrared (IR) Spectroscopy Data

The IR spectrum of hexyl phenylacetate displays characteristic absorption bands

corresponding to its functional groups.

Table 4: Key IR Absorption Bands for Hexyl Phenylacetate

Wavenumber . . . .
(cm—9) Intensity Functional Group Vibration Mode
~3030 Medium C-H (Aromatic) Stretch
~2957, 2872 Strong C-H (Aliphatic) Stretch
~1740 Strong C=0 (Ester) Stretch
~1496, 1454 Medium C=C (Aromatic) Stretch
~1250, 1160 Strong C-O (Ester) Stretch
~700, 740 Strong C-H (Aromatic) Out-of-plane bend
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh 5-20 mg of the hexyl phenylacetate sample for 1H
NMR or 20-50 mg for 3C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs) inside a clean, dry vial.

Filtration and Transfer: To remove any particulate matter, the solution is filtered through a
pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube. The final
volume in the tube should be sufficient to cover the detector region, typically a height of 4-5
cm.

Instrument Setup: The NMR tube is carefully wiped clean and placed in the spinner turbine,
which is then inserted into the NMR spectrometer.

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The
magnetic field homogeneity is optimized through a process called shimming. Standard pulse
sequences are then used to acquire the *H and 13C spectra. Key parameters such as
acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-
to-noise and resolution.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A dilute solution of hexyl phenylacetate is prepared in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1
mg/mL.

Injection: A small volume (typically 1 pL) of the sample solution is injected into the gas
chromatograph (GC).

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g.,
helium) through a capillary column. The column temperature is programmed to ramp up,
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separating the components of the sample based on their boiling points and interactions with
the stationary phase.

lonization and Analysis: As hexyl phenylacetate elutes from the GC column, it enters the
mass spectrometer's ion source. Electron ionization (El) at 70 eV is a common method,
where the molecule is bombarded with electrons, causing it to ionize and fragment. The
resulting ions are then separated by the mass analyzer based on their mass-to-charge (m/z)
ratio, and a mass spectrum is generated.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid): For a pure liquid sample like hexyl phenylacetate, the
simplest method is to prepare a thin film. A single drop of the liquid is placed on the surface
of one salt plate (e.g., NaCl or KBr). A second salt plate is then carefully placed on top,
spreading the liquid into a thin, uniform film.

Data Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR
spectrometer. A background spectrum of the empty instrument is first recorded. Then, the
sample spectrum is acquired. The instrument's software automatically ratios the sample
spectrum against the background to produce the final absorbance or transmittance
spectrum.

Cleaning: After analysis, the salt plates are carefully separated, rinsed with a dry solvent like
acetone, and dried before being returned to a desiccator to protect them from moisture.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like hexyl phenylacetate, from initial sample handling to final structural

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Hexyl-phenylacetate
https://www.benchchem.com/product/b1594059#spectroscopic-data-nmr-ms-ir-of-hexyl-phenylacetate
https://www.benchchem.com/product/b1594059#spectroscopic-data-nmr-ms-ir-of-hexyl-phenylacetate
https://www.benchchem.com/product/b1594059#spectroscopic-data-nmr-ms-ir-of-hexyl-phenylacetate
https://www.benchchem.com/product/b1594059#spectroscopic-data-nmr-ms-ir-of-hexyl-phenylacetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1594059?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

